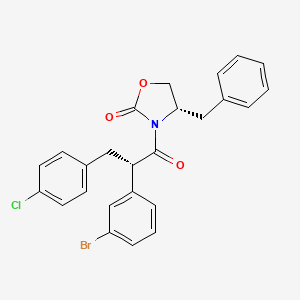

(S)-4-benzyl-3-((S)-2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl)oxazolidin-2-one

Description

The compound (S)-4-benzyl-3-((S)-2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a stereochemically defined oxazolidinone scaffold. This structure is substituted with a benzyl group at the 4-position and a propanoyl group at the 3-position, which itself bears a 3-bromophenyl and 4-chlorophenyl substituent.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-benzyl-3-[(2S)-2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrClNO3/c26-20-8-4-7-19(15-20)23(14-18-9-11-21(27)12-10-18)24(29)28-22(16-31-25(28)30)13-17-5-2-1-3-6-17/h1-12,15,22-23H,13-14,16H2/t22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHHMWPXQIHNMM-GOTSBHOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)C(CC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Br)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)[C@@H](CC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Br)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-4-benzyl-3-((S)-2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 498.804 g/mol. Its structure consists of a benzyl group and a complex oxazolidinone framework, which is known for its role in various biological activities.

Oxazolidinones, including this compound, primarily exert their antibacterial effects by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, preventing the formation of the functional 70S ribosomal complex necessary for protein translation. This mechanism is particularly effective against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

In Vitro Studies

Research has shown that oxazolidinone derivatives exhibit significant antibacterial activity. A study evaluating various oxazolidinone analogues demonstrated that modifications to the oxazolidinone ring could enhance or diminish antibacterial efficacy. Notably, some derivatives have been shown to be effective against MRSA strains at low concentrations .

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| (S)-4-benzyl-3-((S)-2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl)oxazolidin-2-one | TBD | MRSA |

| Linezolid | 2 μg/mL | MRSA |

| Eperozolid | 4 μg/mL | MRSA |

Table 1: Antibacterial activity of selected oxazolidinones against MRSA

Case Studies

- Antibacterial Efficacy : In a comparative study, (S)-4-benzyl-3-((S)-2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl)oxazolidin-2-one was tested alongside established drugs like linezolid. Preliminary results indicated comparable efficacy against resistant bacterial strains, suggesting its potential as an alternative treatment option .

- Resistance Mechanisms : A critical aspect of developing new antibiotics is understanding how bacteria develop resistance. Studies have indicated that modifications to the oxazolidinone core can help overcome existing resistance mechanisms seen in Gram-positive pathogens .

Additional Biological Activities

Beyond antimicrobial properties, oxazolidinones have been explored for other biological activities:

- Enzyme Inhibition : Some derivatives have shown promise as enzyme inhibitors, potentially useful in treating conditions related to enzyme overactivity.

- Antiproliferative Effects : Certain studies have suggested that oxazolidinone compounds may exhibit antiproliferative effects on cancer cell lines, warranting further investigation into their use in oncology .

Comparison with Similar Compounds

Key Observations:

Halogen vs. Functional Group Diversity: The target compound’s 3-bromo and 4-chloro substituents contrast with derivatives bearing bromoalkyl chains (e.g., 5-bromopentanoyl in ) or trifluoromethyl groups (e.g., ). Halogenated aryl groups may enhance π-π stacking or dipole interactions, while alkyl halides improve lipophilicity .

Steric and Electronic Effects : The methoxy-substituted derivative (CAS 917379-10-3) demonstrates reduced solubility compared to the target compound, likely due to increased polarity from methoxy groups .

Boron-Containing Analogues: The boronic ester derivative () highlights the utility of oxazolidinones in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound.

Q & A

Basic Research Questions

Q. What methodologies are recommended for confirming the stereochemical configuration of (S)-4-benzyl-3-((S)-2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl)oxazolidin-2-one?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement to determine absolute configuration. Incorporate the Flack parameter to resolve chirality, especially in non-centrosymmetric crystals .

- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOESY/ROESY correlations to confirm spatial arrangement of substituents. For example, H NMR chemical shifts in oxazolidinone derivatives (e.g., δ 1.75–1.82 ppm for methylene groups) can indicate stereochemical environments .

- LC-MS : Validate molecular weight and fragmentation patterns to ensure synthetic accuracy .

Q. How can researchers design a stereoselective synthesis route for this compound to ensure correct chiral center formation?

- Methodological Answer :

- Chiral auxiliaries : Utilize oxazolidinone-based auxiliaries to enforce stereocontrol during acylation or alkylation steps. For example, demonstrates the use of oxazolidinone sulfonates to direct regioselective substitutions .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Pd or Ru complexes) for enantioselective C–C bond formation in the propanoyl side chain.

- Reaction optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and maximize enantiomeric excess (e.g., flow-chemistry setups for reproducible scaling) .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data when determining the absolute configuration of complex oxazolidinone derivatives?

- Methodological Answer :

- SHELX refinement : Refine against high-resolution data using SHELXL’s TWIN/BASF commands for twinned crystals. Cross-validate results with independent datasets .

- Flack parameter analysis : Calculate the Flack x parameter (superior to η for near-centrosymmetric structures) to distinguish enantiomers. A value close to 0 or 1 indicates correct chirality assignment .

- Complementary techniques : Correlate crystallographic findings with H NMR-derived NOE interactions or vibrational circular dichroism (VCD) to resolve ambiguities .

Q. What advanced computational methods are employed to analyze the puckering dynamics of the oxazolidinone ring and its impact on biological activity?

- Methodological Answer :

- Cremer-Pople parameters : Calculate puckering amplitude () and phase angle () to quantify ring distortion. For example, planar oxazolidinones ( Å) exhibit different bioactivity compared to puckered conformers .

- Molecular dynamics (MD) simulations : Simulate solvent effects on ring flexibility using AMBER or CHARMM force fields. Compare free-energy landscapes of puckered vs. planar states to predict conformational stability .

- QSAR modeling : Correlate puckering parameters with biological assay data (e.g., antibacterial activity) to identify pharmacophoric requirements .

Q. How can Design of Experiments (DoE) optimize multi-step synthesis routes for derivatives of this compound?

- Methodological Answer :

- Factorial design : Screen variables (e.g., reaction time, stoichiometry) in parallel to identify critical factors. For example, a factorial design can optimize coupling steps in oxazolidinone functionalization .

- Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., temperature vs. yield) to pinpoint optimal conditions.

- Automated flow chemistry : Integrate DoE with continuous-flow reactors for rapid parameter iteration and scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.